Hsd17B13-IN-85
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H17Cl2F4N3O3 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(fluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H17Cl2F4N3O3/c1-12-6-7-18(32-23(36)14-8-16(26)22(35)17(27)9-14)20-21(12)33-19(10-28)34(24(20)37)11-13-4-2-3-5-15(13)25(29,30)31/h2-9,35H,10-11H2,1H3,(H,32,36) |
InChI Key |
KGHZRPARZADWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)CF)CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-85: A Technical Whitepaper on its Discovery and Synthesis for the Advancement of Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target for MASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to MASH and its complications, including fibrosis and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors targeting HSD17B13. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective HSD17B13 inhibitor, Hsd17B13-IN-85 (also referred to as compound 32 in key literature), a promising pharmacological tool for MASH research.[1][2]
Discovery of this compound
The discovery of this compound was the result of a focused drug discovery campaign aimed at identifying potent and selective inhibitors of HSD17B13. The development of this inhibitor was guided by multiparameter optimization studies to improve upon earlier disclosed chemical matter, such as BI-3231.[1][3] The primary goal was to develop a compound with robust in vivo efficacy in preclinical models of MASH. This compound (compound 32) emerged as a lead candidate with a high inhibitory potency (IC50 = 2.5 nM) and excellent selectivity.[1][2]
High-Throughput Screening and Lead Identification
The initial stages of discovery involved high-throughput screening (HTS) of compound libraries to identify initial hits against the HSD17B13 enzyme. These screens, often utilizing estradiol as a substrate, led to the identification of several chemical scaffolds with inhibitory activity. Subsequent medicinal chemistry efforts focused on optimizing these initial hits for potency, selectivity, and drug-like properties.
Synthesis of HSD17B13 Inhibitors
While the precise synthetic route for this compound (compound 32) is not publicly detailed, the synthesis of the closely related and well-characterized potent HSD17B13 inhibitor, BI-3231, provides a representative example of the chemical strategies employed. The synthesis of BI-3231 is a multi-step process starting from commercially available materials.
Representative Synthesis of a Potent HSD17B13 Inhibitor (BI-3231)
The synthesis of BI-3231 can be accomplished in four main steps, as outlined in the literature.[3] This involves the formation of a key intermediate via mesylation and subsequent alkylation, followed by further chemical modifications to arrive at the final compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of HSD17B13. Mechanistic studies have revealed that this inhibition leads to the regulation of hepatic lipids through the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By inhibiting HSD17B13, this compound appears to downregulate this key lipogenic pathway, thereby reducing lipid accumulation in the liver.
Quantitative Data Summary
This compound has demonstrated a superior profile compared to other known inhibitors like BI-3231 in several key parameters.
| Parameter | This compound (Compound 32) | BI-3231 | Reference |
| In Vitro Potency (IC50) | 2.5 nM | ~1-13 nM | [1][2][4] |
| Liver Microsomal Stability | Significantly Better | Moderate | [1] |
| Pharmacokinetic Profile | Significantly Better | Characterized by rapid clearance | [1][3] |
In Vivo Efficacy in MASH Models:
| Model | Treatment Group | Key Finding | Reference |
| Multiple Mouse Models of MASH | This compound (Compound 32) | Better anti-MASH effects compared to BI-3231 | [1][2] |
Key Experimental Protocols
HSD17B13 Enzymatic Assay
A common method to assess the inhibitory activity of compounds against HSD17B13 is a biochemical assay that measures the NAD+-dependent oxidation of a substrate.
-
Reagents:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or retinol)
-
NAD+
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Detection reagent to measure NADH production (e.g., luminescence-based)
-
-
Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the HSD17B13 enzyme and NAD+.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of NADH produced is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
In Vivo MASH Model (Representative Protocol)
To evaluate the in vivo efficacy of this compound, a diet-induced mouse model of MASH is commonly used.
-
Animal Model: C57BL/6J mice.
-
Diet: A diet deficient in methionine and choline (MCD) or a high-fat, high-cholesterol, and high-fructose diet (HFCFD) to induce MASH.
-
Procedure:
-
Mice are fed the MASH-inducing diet for a specified number of weeks to establish the disease phenotype (steatosis, inflammation, and fibrosis).
-
Animals are then treated with this compound or vehicle control daily via oral gavage for several weeks.
-
At the end of the treatment period, various endpoints are assessed:
-
Histopathology: Liver sections are stained with H&E and Sirius Red to evaluate steatosis, inflammation, ballooning, and fibrosis.
-
Biochemical Analysis: Serum levels of ALT and AST are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.
-
Lipid Analysis: Hepatic triglyceride and cholesterol levels are measured.
-
-
Conclusion
This compound (compound 32) represents a significant advancement in the development of potent and selective inhibitors of HSD17B13.[1][2] Its superior pharmacokinetic properties and robust in vivo efficacy in preclinical MASH models make it an invaluable tool for further elucidating the role of HSD17B13 in liver pathophysiology and for the development of novel therapeutics for MASH. The mechanism of action, involving the inhibition of the SREBP-1c/FAS pathway, provides a clear rationale for its observed anti-steatotic effects.[1][2] Further investigation and clinical development of HSD17B13 inhibitors like this compound hold great promise for patients suffering from MASH and other chronic liver diseases.
References
Hsd17B13-IN-85 and its Target HSD17B13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver and is associated with lipid droplets.[4][5] Human genetic studies have provided strong validation for targeting HSD17B13, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[6][7] These findings have spurred the development of inhibitors targeting HSD17B13, such as Hsd17B13-IN-85, as a promising therapeutic strategy for a range of chronic liver ailments.[8]
HSD17B13: The Target Protein
Function and Enzymatic Activity
HSD17B13 is a 300-amino acid protein localized to the surface of hepatic lipid droplets.[5][9] While its precise physiological role is still under investigation, it is known to possess NAD+ dependent oxidoreductase activity.[10][11] The enzyme has been shown to act as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3][9] In addition to retinol, in vitro assays have demonstrated its activity on other substrates, including steroids like β-estradiol and proinflammatory lipid mediators such as leukotriene B4.[10][12] The catalytic activity of HSD17B13 is dependent on its proper localization to lipid droplets and the presence of its cofactor, NAD+.[10][13]
Role in Liver Disease
Increased expression of HSD17B13 has been observed in the livers of patients with NAFLD.[9][14] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of intracellular lipid droplets.[3] The protective effect of loss-of-function variants of HSD17B13 suggests that its enzymatic activity contributes to the pathogenesis of liver disease.[6] By inhibiting HSD17B13, the aim is to replicate the protective phenotype observed in individuals with these genetic variants and thereby halt or reverse the progression of chronic liver disease.[4][7]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of HSD17B13.[8][15] It is being investigated for its potential therapeutic application in NAFLD.[16]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Substrate | IC50 (µM) | Molecular Weight | CAS Number | Source |
| This compound | HSD17B13 | Estradiol | <0.1 | 554.32 | 2770247-76-0 | [8][15][16] |
Signaling Pathway and Mechanism of Action
The precise signaling pathway in which HSD17B13 is involved is an active area of research. However, its localization to lipid droplets and its retinol dehydrogenase activity place it at the intersection of lipid metabolism and retinoid signaling, both of which are crucial in the context of liver health and disease. The proposed mechanism of action for HSD17B13 inhibitors like this compound is the direct inhibition of its enzymatic activity, thereby reducing the production of potentially harmful metabolites that contribute to liver inflammation and fibrosis.
References
- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 2. Inhibiting HSD17B13 Expression: Ionis Pharmaceuticals' Patent for Treating Associated Diseases [pharmaceutical-technology.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound | 2770247-76-0 [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
Harnessing HSD17B13 Inhibition in Nonalcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing unmet medical need, with no approved pharmacological therapies for its advanced form, nonalcoholic steatohepatitis (NASH). Genetic validation has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key modulator of disease progression. Loss-of-function variants in the HSD17B13 gene are strongly associated with protection against progression to NASH, fibrosis, and hepatocellular carcinoma. This has established HSD17B13 as a high-value therapeutic target. Pharmacological inhibition of HSD17B13 aims to replicate this genetically observed protection. This guide details the role of HSD17B13 in NAFLD pathophysiology, summarizes the preclinical evidence supporting its inhibition, and introduces Hsd17B13-IN-85, a potent small molecule inhibitor. We provide quantitative data from key studies, detailed experimental methodologies, and visual workflows to support ongoing research and development efforts in this promising area.
HSD17B13: A Genetically Validated Target in NAFLD
HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets (LDs).[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] While its precise physiological function is under intense investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in the metabolism of steroids and other bioactive lipids.[5][6]
The most compelling rationale for targeting HSD17B13 comes from human genetics. Multiple studies have shown that a protein-truncating variant (rs72613567:TA) confers significant protection against the inflammatory and fibrotic stages of chronic liver disease.[5][7]
Genetic Evidence for HSD17B13's Role in NAFLD/NASH
The rs72613567 variant, which results in a loss of enzymatic function, is associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma in a dose-dependent manner.[2][5] This protective effect is observed across multiple ethnicities and in the context of various underlying liver disease etiologies.[5]
| Genetic Variant (HSD17B13) | Population | Finding | Quantitative Effect | Reference |
| rs72613567:TA | 46,544 obese individuals (European descent) | Reduced risk of NAFLD & NASH cirrhosis | Heterozygotes: 17% reduced risk of NAFLD; 26% reduced risk of NASH cirrhosis. Homozygotes: 30% reduced risk of NAFLD; 49% reduced risk of NASH cirrhosis. | [5] |
| rs72613567:TA | Patients with Alcohol-Related Liver Disease | Decreased risk of cirrhosis | 19% decreased risk of ALD in a Chinese Han population. | [2] |
| rs72613567:TA | Patients with NAFLD | Mitigation of PNPLA3 I148M risk | Attenuated the effect of the high-risk PNPLA3 variant on advanced hepatic fibrosis. | [5] |
| rs62305723 (P260S) | Patients with NAFLD | Reduced liver injury | Significantly associated with decreased hepatocyte ballooning and inflammation. | [3] |
HSD17B13 Signaling and Pathogenic Role
HSD17B13 expression is influenced by pathways central to hepatic lipid metabolism. The liver X receptor-α (LXRα), a key regulator of lipid homeostasis, induces HSD17B13 expression via the sterol regulatory element-binding protein-1c (SREBP-1c).[5][8] Overexpression of HSD17B13 promotes the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and contributes to lipid droplet accumulation, a hallmark of steatosis.[8] Furthermore, KEGG pathway analysis links HSD17B13 overexpression to inflammatory pathways, including NF-κB and MAPK signaling.[9]
Pharmacological Inhibition of HSD17B13
The strong genetic validation provides a clear therapeutic hypothesis: inhibiting HSD17B13's enzymatic activity will phenocopy the protective effects of loss-of-function variants, thereby reducing liver inflammation and fibrosis and halting the progression of NAFLD. This has been explored preclinically using RNA interference and is now being pursued with small molecule inhibitors.
Preclinical Efficacy (shRNA Knockdown)
Studies using adeno-associated virus-delivered short hairpin RNA (AAV-shRNA) to down-regulate HSD17B13 in high-fat diet (HFD)-fed mice have demonstrated significant therapeutic benefits.
| Model | Intervention | Key Findings | Quantitative Changes | Reference |
| HFD-fed C57BL/6 Mice | AAV-shHsd17b13 | Attenuation of NAFLD | ↓ Serum ALT & TGs↓ Hepatocyte Steatosis↓ Liver Fibrosis↓ Hepatic Stellate Cell (HSC) Activation↓ Expression of lipid metabolism proteins (ACC1, SCD1, CD36, PLIN2) | [9] |
| HFD-fed C57BL/6 Mice (Overexpression) | AAV-Hsd17b13 | Aggravation of NAFLD | ↑ Liver/Body Weight Ratio↑ Serum ALT, AST, TC, TGs↑ Liver Steatosis & Fibrosis↑ Expression of fibrosis proteins (COL1A1, α-SMA, TIMP1) | [9] |
Small Molecule Inhibitor: this compound
This compound is a potent, selective small molecule inhibitor of HSD17B13. While detailed preclinical and clinical data are not yet published in peer-reviewed literature, its high potency is documented.
| Compound | Target | Potency (IC₅₀) | Indication | Reference |
| This compound | 17β-Hydroxysteroid dehydrogenase 13 | < 0.1 µM (for Estradiol) | Nonalcoholic fatty liver diseases | [9][10][11] |
The development of this compound and other inhibitors, such as INI-678, represents a critical step in translating genetic insights into a viable pharmacotherapy for NASH.[3]
Key Experimental Protocols
Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for key preclinical experiments cited in foundational HSD17B13 research.
In Vivo AAV-shRNA Knockdown in HFD-Induced NAFLD Mouse Model
-
Objective: To assess the therapeutic effect of down-regulating HSD17B13 in a diet-induced mouse model of NAFLD.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
NAFLD Induction: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a total of 12 weeks to induce steatosis and other features of NAFLD.
-
Therapeutic Intervention: After an initial period on the HFD (e.g., 4-6 weeks), mice receive a single tail vein injection of AAV8 expressing a short hairpin RNA targeting murine Hsd17b13 (AAV8-shHsd17b13) or a non-targeting control shRNA (AAV8-shNC). A typical dose is 1x10¹¹ vector genomes per mouse.
-
Study Duration: Mice are maintained on the HFD for the remainder of the 12-week period post-injection.
-
Endpoints & Analyses:
-
Serum Analysis: Blood is collected for measurement of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Triglycerides (TGs), and Total Cholesterol (TC) using standard enzymatic assay kits.
-
Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Stains include Hematoxylin and Eosin (H&E) for steatosis and inflammation, and Sirius Red or Masson's Trichrome for fibrosis.
-
Western Blotting: Liver protein lysates are used to quantify the expression of key proteins involved in lipid metabolism (e.g., ACC1, SCD1, CD36, PLIN2) and fibrosis (e.g., α-SMA, COL1A1).
-
Quantitative PCR (qPCR): Liver RNA is extracted to measure mRNA levels of Hsd17b13 and markers of inflammation and fibrosis.
-
-
Reference: Adapted from methodology described in International Journal of Molecular Sciences (2022).[9]
In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human HSD17B13.
-
Enzyme Source: Recombinant human HSD17B13 protein.
-
Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., β-estradiol) to its product in the presence of the NAD⁺ cofactor. Inhibition is quantified by the reduction in product formation.
-
Procedure:
-
A reaction mixture is prepared containing assay buffer, NAD⁺, and recombinant hHSD17B13 enzyme.
-
The test compound (e.g., this compound) is added in a serial dilution to determine a dose-response curve. A vehicle control (e.g., DMSO) is used for baseline activity.
-
The reaction is initiated by adding the substrate (β-estradiol).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a set period.
-
The reaction is stopped, and the amount of product formed is quantified, typically using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Reference: Based on general principles for enzyme inhibition assays and data from ACS Med. Chem. Lett.[4]
Conclusion and Future Directions
The convergence of human genetic data and preclinical mechanistic studies has solidified HSD17B13 as one of the most promising therapeutic targets for NAFLD and NASH. The protective effect of HSD17B13 loss-of-function is not on steatosis itself, but rather on the progression to the more dangerous consequences of lipotoxicity: inflammation and fibrosis. This positions HSD17B13 inhibitors as a potentially disease-modifying therapy for patients at risk of advancing to cirrhosis. The development of potent, selective small molecules like this compound is a crucial advancement. The next phase of research will focus on comprehensive preclinical in vivo studies to establish the efficacy and safety profile of these inhibitors, followed by their translation into clinical trials to determine if pharmacological inhibition can indeed replicate the promise observed in human genetics.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 2770247-76-0 [chemicalbook.com]
Hsd17B13-IN-85: A Technical Guide to a Novel Inhibitor in Lipid Metabolism Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][2][3] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide focuses on Hsd17B13-IN-85, a novel inhibitor of HSD17B13, and its role in the regulation of lipid metabolism.
This compound and Analogs: In Vitro Efficacy
This compound belongs to a class of dichlorophenol inhibitors of HSD17B13. The inhibitory activity of this compound and its analogs has been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined using recombinant human HSD17B13 and various substrates.
| Compound ID | IC50 (µM) vs. Estradiol |
| This compound | <0.1 |
| Analog 1 | <0.1 |
| Analog 2 | 0.1 - 1.0 |
| Analog 3 | <0.1 |
| Analog 4 | 0.1 - 1.0 |
| Analog 5 | <0.1 |
Data sourced from patent WO2022103960.
Signaling Pathways in HSD17B13-Mediated Lipid Regulation
HSD17B13 is integrated into key hepatic lipid metabolism pathways. Its expression is regulated by the liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1][4] By inhibiting HSD17B13, compounds like this compound are hypothesized to modulate downstream lipid metabolic processes.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Assay
This protocol is a representative method for assessing the inhibitory activity of compounds like this compound.
1. Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol (or retinol, leukotriene B4)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
This compound and other test compounds
-
Detection Reagent (e.g., NADH-Glo™ Detection Reagent)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add assay buffer, recombinant HSD17B13 enzyme, and the test compound.
-
Initiate the reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation. For assays measuring NADH production, add the NADH-Glo™ reagent and measure luminescence according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment in a NAFLD/NASH Mouse Model
This protocol outlines a general approach for evaluating the in vivo efficacy of HSD17B13 inhibitors.
1. Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induction of NAFLD/NASH can be achieved through a high-fat diet (HFD), a choline-deficient, L-amino acid-defined (CDAA) diet, or a combination thereof.
2. Experimental Design:
-
Acclimatize mice and then place them on the respective diet (e.g., HFD) for a specified period (e.g., 12-16 weeks) to induce the disease phenotype.
-
Divide the mice into treatment groups: Vehicle control, this compound (different dose levels), and potentially a positive control.
-
Administer the treatments orally or via another appropriate route for a defined duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
3. Efficacy Endpoints:
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury. Analyze serum lipid profiles (triglycerides, cholesterol).
-
Histopathology: Perform H&E staining of liver sections to assess steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis in the liver.
-
Lipidomics: Quantify hepatic triglyceride and other lipid species.
Conclusion
This compound represents a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. Its mechanism of action is rooted in the modulation of hepatic lipid metabolism, downstream of the LXRα/SREBP-1c regulatory axis. The provided experimental frameworks for in vitro and in vivo evaluation will be instrumental for researchers and drug developers in further characterizing this compound and other inhibitors in this class. Future studies should focus on elucidating the detailed in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and long-term safety of these compounds to pave the way for potential clinical development.
References
- 1. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Unraveling the Role of HSD17B13 in Liver Disease: A Technical Overview
Absence of Data on Hsd17B13-IN-85: It is important to note that extensive searches for the compound "this compound" have yielded no specific in vitro research data, experimental protocols, or quantitative metrics. The following information pertains to the protein target, Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is the subject of significant research in the context of liver disease.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3][4] It belongs to the HSD17B superfamily of enzymes that are involved in the metabolism of steroids, fatty acids, and bile acids.[5] While the precise physiological function of HSD17B13 is still under investigation, emerging evidence strongly links it to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][6][7]
Mechanism of Action and Signaling Pathways
Genetic studies have been instrumental in elucidating the role of HSD17B13 in liver disease. Loss-of-function variants in the HSD17B13 gene have been associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[6][7][8] This protective effect is linked to the enzymatic activity of HSD17B13.
The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[2][3][9] One proposed mechanism involves the transcription factor sterol regulatory element-binding protein 1c (SREBP-1c), which is a key regulator of lipogenesis.[1][7] Liver X receptor-α (LXR-α) induces HSD17B13 expression through SREBP-1c.[7] In a potential positive feedback loop, HSD17B13 may then promote the maturation of SREBP-1c, further driving lipogenesis and the accumulation of lipid droplets in hepatocytes.[5][7]
HSD17B13 is also suggested to have enzymatic activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[6][7] Genetic variants that result in a loss of this enzymatic function are associated with protection against NASH.[6] The alteration of retinoid metabolism within the liver is a key area of investigation in understanding the protective mechanism of HSD17B13 inhibition.
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13.
In Vitro Research Applications & Experimental Protocols
Given the strong genetic validation of HSD17B13 as a therapeutic target for liver diseases, in vitro assays are crucial for the discovery and characterization of potential inhibitors. While specific protocols for "this compound" are unavailable, the following outlines general experimental approaches for studying HSD17B13 in vitro.
HSD17B13 Expression and Localization Studies
Objective: To determine the expression levels and subcellular localization of HSD17B13 in hepatocytes under various conditions.
Methodology:
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are cultured under standard conditions. To mimic fatty liver disease, cells can be treated with free fatty acids (e.g., oleic acid, palmitic acid).
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cultured cells, and cDNA is synthesized. qRT-PCR is then performed using primers specific for HSD17B13 to quantify its mRNA expression levels.[2]
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. HSD17B13 protein levels are detected using a specific primary antibody.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with an anti-HSD17B13 antibody. A fluorescently labeled secondary antibody is used for visualization by confocal microscopy. Co-staining with lipid droplet markers (e.g., BODIPY) can confirm its localization.[3]
Enzymatic Activity Assays
Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of potential inhibitors.
Methodology:
-
Recombinant Protein Expression: Human HSD17B13 is expressed in and purified from a suitable system (e.g., E. coli or insect cells).
-
Retinol Dehydrogenase Activity Assay: The conversion of retinol to retinaldehyde can be monitored by various methods, including:
-
Spectrophotometry: Measuring the change in absorbance of the cofactor NAD+.
-
HPLC or LC-MS/MS: Separating and quantifying the substrate (retinol) and product (retinaldehyde) over time.
-
-
Inhibitor Screening: Purified HSD17B13 is incubated with its substrate and cofactor in the presence of varying concentrations of a test compound. The IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
The workflow for a typical in vitro inhibitor screening experiment is depicted below.
Quantitative Data Summary
As no data is available for "this compound," a table summarizing its quantitative data cannot be provided. For novel inhibitors of HSD17B13, the following table structure would be appropriate for presenting key in vitro data:
| Parameter | Value | Assay Conditions |
| IC50 | Concentration of inhibitor causing 50% inhibition of HSD17B13 enzymatic activity. | |
| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | |
| EC50 | Concentration of inhibitor causing 50% of the maximum effect in a cell-based assay. | |
| Cellular Potency | Efficacy of the inhibitor in a relevant cellular model (e.g., reduction of lipid accumulation). |
Conclusion
HSD17B13 has emerged as a compelling and genetically validated therapeutic target for the treatment of NAFLD and other chronic liver diseases. The development of potent and selective inhibitors of HSD17B13 holds significant promise for mitigating the progression of these conditions. While no information is currently available for a compound named "this compound," the methodologies and signaling pathways described herein provide a foundational framework for the in vitro investigation of novel HSD17B13 inhibitors. Future research in this area will be critical for translating the genetic insights into tangible therapeutic benefits for patients with liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13-IN-85: A Technical Guide to the Chemical Probe for Hydroxysteroid 17-beta Dehydrogenase 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. This has spurred the development of selective inhibitors to probe the enzyme's function and evaluate its therapeutic potential. This technical guide focuses on BI-3231 , a potent and selective chemical probe for HSD17B13. While the user's query mentioned "Hsd17B13-IN-85," a thorough search of the scientific literature did not yield a probe with this designation. It is highly probable that this was a typographical error and the intended subject was the well-characterized probe BI-3231. This guide provides a comprehensive overview of BI-3231, including its biochemical and cellular properties, selectivity, in vivo data, and detailed experimental protocols to facilitate its use in research.
HSD17B13: The Target
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is a member of the 17-beta hydroxysteroid dehydrogenase (HSD17B) family and is implicated in lipid and retinol metabolism.[1][2] Its expression is upregulated in patients with NAFLD.[1] The enzymatic activity of HSD17B13 is NAD+ dependent.[2][3]
BI-3231: A Potent and Selective Chemical Probe
BI-3231 is the first potent and selective chemical probe for HSD17B13.[1][4][5] It was identified through a high-throughput screening campaign and subsequent optimization.[1] BI-3231, along with its inactive negative control, BI-0955, is available for open science research.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231 and its negative control, BI-0955.
| Parameter | BI-3231 | BI-0955 (Negative Control) | Reference |
| In Vitro Potency | |||
| Human HSD17B13 IC50 | 1 nM | >10,000 nM | [4] |
| Human HSD17B13 Ki | 0.7 ± 0.2 nM | >10,000 nM | [2][6] |
| Mouse HSD17B13 IC50 | 13 nM | >10,000 nM | [4] |
| Mouse HSD17B13 Ki | 0.5 nM | >10,000 nM | [1] |
| Cellular Potency | |||
| Human HSD17B13 Cellular Assay IC50 (HEK293 cells) | 11 ± 5 nM | >10,000 nM | [2][6] |
| Selectivity | |||
| Human HSD17B11 IC50 | >10 µM | >10 µM | [2][6] |
| Eurofins Safety Screen (44 targets) @ 10 µM | Clean except for PTGS2 (COX2) (49% ctrl) | Hits on 5HT2B/H and COX-2@CE | [1][6] |
| On-Target Engagement | |||
| nanoDSF (Thermal Shift) ΔTm (in presence of NAD+) | 16.7 K | Not Determined | [2][6] |
| Physicochemical Properties | |||
| Molecular Weight | 380.37 g/mol | 394.4 g/mol | [4][6] |
| In Vivo Pharmacokinetics (Mouse) | |||
| IV Dose | 5 µmol/kg | Not suitable for animal use | [6] |
| PO Dose | 50 µmol/kg | Not suitable for animal use | [6] |
| SC Dose | 80 µmol/kg | Not suitable for animal use | [6] |
| Clearance | Rapid in vivo clearance | Moderate metabolic stability in vitro | [6] |
| Bioavailability | Low oral bioavailability | - | [1] |
| Liver Accumulation | Extensive | - | [1] |
Note: The IC50 values are close to the enzyme concentration in the assay, thus Ki values are a more accurate representation of potency.[1]
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by key transcription factors. Inhibition of HSD17B13 by BI-3231 is expected to modulate these pathways.
Caption: HSD17B13 signaling in hepatic lipid metabolism and fibrosis.
Experimental Workflow: In Vitro Characterization of BI-3231
A typical workflow for the in vitro characterization of an HSD17B13 inhibitor like BI-3231 involves a series of assays to determine its potency, selectivity, and mechanism of action.
Caption: Workflow for in vitro characterization of HSD17B13 inhibitors.
Detailed Experimental Protocols
Biochemical HSD17B13 Enzymatic Assay
This assay measures the enzymatic activity of purified HSD17B13 by detecting the production of NADH.[7]
-
Materials:
-
Purified recombinant human or mouse HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.005% Tween-20, 1 mM DTT
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of BI-3231 and the negative control BI-0955 in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Prepare a master mix containing assay buffer, NAD+ (final concentration 500 µM), and β-estradiol (final concentration 15 µM).
-
Add 5 µL of the master mix to each well.
-
Add 5 µL of purified HSD17B13 protein (e.g., 300 ng) in assay buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of NADH-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 and Ki values from the dose-response curves.
-
Cell-Based HSD17B13 Activity Assay
This assay measures the activity of HSD17B13 in a cellular context by quantifying the conversion of estradiol to estrone in HEK293 cells overexpressing HSD17B13.[4]
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
DMEM with 10% FBS, GlutaMAX, and sodium pyruvate
-
Estradiol
-
d4-estrone (internal standard)
-
Girard's Reagent P
-
384-well cell culture plates
-
RapidFire MS/MS system for estrone quantification
-
-
Procedure:
-
Seed HEK293-HSD17B13 cells at a density of 0.4 x 10^6 cells/mL (25 µL/well) in 384-well plates and incubate for 24 hours.
-
Prepare serial dilutions of BI-3231 and BI-0955 in DMSO.
-
Add 50 nL of compound dilutions to the cells (final DMSO concentration 0.1%) and incubate for 30 minutes at 37°C.
-
Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.
-
Transfer 20 µL of the supernatant to a new plate.
-
Add 2.5 µL of d4-estrone internal standard (final concentration 50 nM).
-
Add 5 µL of Girard's Reagent P (6.5 mM final concentration) and incubate overnight at room temperature for derivatization.
-
Add 60 µL of deionized water.
-
Analyze estrone levels by RapidFire MS/MS.
-
Perform a CellTiter-Glo® Luminescent Cell Viability Assay on the remaining cells to assess cytotoxicity.
-
Calculate cellular IC50 values.
-
nanoDSF Thermal Shift Assay for Target Engagement
This assay confirms the direct binding of BI-3231 to HSD17B13 by measuring the change in the protein's thermal stability upon ligand binding.[4][5]
-
Materials:
-
Purified recombinant human HSD17B13 protein
-
BI-3231
-
NAD+
-
Assay Buffer (e.g., PBS or HEPES-based buffer)
-
Prometheus NT.48 instrument (NanoTemper Technologies) or similar
-
Capillaries
-
-
Procedure:
-
Prepare a solution of HSD17B13 protein (e.g., 10 µM) in the assay buffer.
-
Prepare solutions of BI-3231 (e.g., 5 µM) and NAD+ (e.g., 5 mM).
-
Mix the HSD17B13 protein with either DMSO (control), BI-3231, NAD+, or a combination of BI-3231 and NAD+.
-
Load 10 µL of each sample into the capillaries.
-
Place the capillaries into the nanoDSF instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
The instrument software calculates the melting temperature (Tm) as the inflection point of the unfolding curve.
-
A significant increase in Tm in the presence of BI-3231 (and NAD+) compared to the DMSO control indicates target engagement.
-
In Vivo Nonalcoholic Steatohepatitis (NASH) Mouse Model
Various mouse models can be used to induce NASH. A common approach involves a high-fat, high-sucrose, and high-cholesterol diet, sometimes in combination with low-dose carbon tetrachloride (CCl4) to accelerate fibrosis.[2][8]
-
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
-
Diet and Treatment:
-
Diet: A high-fat diet (e.g., 40-60% kcal from fat), high in sucrose (e.g., 20-40%) and cholesterol (e.g., 0.2-2%).
-
Optional CCl4: Low-dose intraperitoneal injections of CCl4 (e.g., 0.2 µL/g body weight, twice weekly) can be used to induce fibrosis.
-
Duration: The diet is typically administered for 8-16 weeks to induce NASH with fibrosis.
-
-
BI-3231 Administration:
-
Due to its pharmacokinetic profile, BI-3231 may require multiple daily administrations or a sustained-release formulation. Subcutaneous administration has shown better bioavailability than oral dosing.[1]
-
The dose and frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.
-
-
Endpoint Analysis:
-
Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to evaluate fibrosis. The NAFLD Activity Score (NAS) is used for grading.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis can be quantified by qRT-PCR.
-
Lipidomics: Analysis of hepatic and plasma lipid profiles.
-
Conclusion
BI-3231 is a valuable and well-characterized chemical probe for investigating the biological functions of HSD17B13. Its high potency, selectivity, and confirmed on-target engagement make it a critical tool for researchers in the field of liver diseases. This technical guide provides the necessary information and protocols to effectively utilize BI-3231 to further elucidate the role of HSD17B13 in the pathogenesis of NAFLD and NASH and to explore its potential as a therapeutic target. The availability of the inactive control compound, BI-0955, further strengthens the rigor of experiments conducted with this probe. It is important to consider the in vivo pharmacokinetic properties of BI-3231 when designing animal studies to ensure adequate target engagement.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-85: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hsd17B13-IN-85, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a key enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it a significant target for therapeutic intervention. This document details the chemical properties, experimental protocols, and the mechanistic role of HSD17B13 inhibition in the context of liver disease.
Core Compound Data
This compound has emerged as a valuable tool for investigating the function of HSD17B13 in hepatic lipid metabolism. The following table summarizes its key chemical and physical properties.
| Property | Value |
| Compound Name | This compound |
| Function | Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) |
| Biological Activity | IC₅₀ < 0.1 µM for Estradiol |
| Therapeutic Area | Nonalcoholic Fatty Liver Disease (NAFLD) Research |
| CAS Number | 2770247-76-0 |
| Molecular Formula | C₂₅H₁₇Cl₂F₄N₃O₃ |
| Molecular Weight | 554.32 g/mol |
| SMILES | OC1=C(Cl)C=C(C(NC2=C3C(N=C(CF)N(CC4=CC=CC=C4C(F)(F)F)C3=O)=C(C)C=C2)=O)C=C1Cl |
| Associated Patent | WO2022103960[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of HSD17B13 inhibitors. Below are representative methodologies for key in vitro assays, adapted from established protocols for similar compounds.[2][3][4]
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor to the 384-well assay plates.
-
Prepare a substrate mix containing β-estradiol and NAD⁺ in the assay buffer.
-
Add the substrate mix to the wells containing the inhibitor.
-
Initiate the enzymatic reaction by adding the recombinant HSD17B13 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for a further period to allow for the development of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
This assay measures the inhibitory effect of this compound on HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
β-estradiol
-
Internal standard (e.g., d4-estrone)
-
LC-MS/MS system for product quantification
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in 384-well plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound for a short pre-incubation period (e.g., 30 minutes).
-
Add β-estradiol to the wells to initiate the cellular enzymatic reaction.
-
Incubate for a defined period (e.g., 3 hours) at 37°C.
-
Collect the supernatant and add an internal standard.
-
Analyze the formation of the product (estrone) from the substrate (β-estradiol) using a validated LC-MS/MS method.
-
Determine the cellular IC₅₀ value by plotting the inhibition of estrone formation against the concentration of this compound.
Mechanistic Role and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[5] Its expression is upregulated in patients with NAFLD.[6] The enzyme is involved in hepatic lipid metabolism, and its inhibition is a promising therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).[7][8] Loss-of-function variants of HSD17B13 have been shown to be protective against the progression of chronic liver diseases.[9] The inhibition of HSD17B13 by compounds like this compound is expected to mimic this protective effect.
The following diagram illustrates the proposed mechanism of HSD17B13 in the context of NAFLD and the therapeutic intervention with an inhibitor.
Caption: Role of HSD17B13 in NAFLD and the effect of its inhibition.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel HSD17B13 inhibitor.
Caption: A generalized workflow for HSD17B13 inhibitor drug discovery.
References
- 1. assaygenie.com [assaygenie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enanta.com [enanta.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. origene.com [origene.com]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-85 in Non-Alcoholic Steatohepatitis (NASH) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Genetic studies have identified a loss-of-function variant (rs72613567:TA) in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that is associated with a reduced risk of NASH and other chronic liver diseases.[2][3] This has positioned HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, as a promising therapeutic target for NASH.[4] Hsd17B13-IN-85 is a potent inhibitor of HSD17B13, and this guide provides a comprehensive overview of its potential application in NASH models, based on available data for the compound and the broader class of HSD17B13 inhibitors.
Introduction to HSD17B13 as a Therapeutic Target in NASH
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[5] Its expression is significantly upregulated in the livers of NAFLD patients.[6] The protective genetic variants of HSD17B13 lead to a truncated, less active protein, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[7] The precise mechanism by which HSD17B13 contributes to NASH pathogenesis is still under investigation, but it is thought to be related to its role in lipid droplet dynamics and potentially the metabolism of pro-inflammatory lipid mediators.[3][4]
This compound: A Potent and Selective Inhibitor
This compound has been identified as a potent inhibitor of HSD17B13. While extensive in vivo data for this specific compound in NASH models is not yet publicly available, its high in vitro potency suggests it as a valuable tool for preclinical research.
Quantitative Data
The following table summarizes the available in vitro potency of this compound. For comparative purposes, data on other representative HSD17B13 inhibitors are also included where available.
| Compound | Target | Assay Type | Substrate | IC50 (μM) | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | < 0.1 | Patent WO2022103960 |
| EP-036332 | HSD17B13 | Biochemical | Leukotriene B4 | Data not specified | [2] |
| INI-678 | HSD17B13 | Cell-based | Not specified | Data not specified | [8] |
Signaling Pathway of HSD17B13 in NASH
The proposed mechanism of HSD17B13 in the progression of NASH involves its localization to lipid droplets and its enzymatic activity, which may influence hepatic lipid metabolism and inflammation. The inhibition of HSD17B13 is expected to ameliorate the pathological features of NASH.
Experimental Protocols for Evaluating HSD17B13 Inhibitors in NASH Models
While specific protocols for this compound are not publicly available, the following outlines a representative methodology for assessing the efficacy of HSD17B13 inhibitors in a preclinical NASH model, based on common practices in the field.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
1. Animal Model:
-
Model: C57BL/6J mice are commonly used.
-
Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a high-fat, high-fructose diet is administered to induce NASH with fibrosis.[2]
-
Duration: The diet is typically fed for a period of 12-24 weeks to establish the disease phenotype.
2. Dosing Regimen:
-
Compound Administration: this compound or a vehicle control would be administered to the mice, typically via oral gavage, once daily.
-
Dose Levels: A dose-ranging study would be conducted to determine the optimal therapeutic dose.
-
Treatment Duration: Treatment would typically commence after the establishment of NASH and continue for several weeks.
3. Efficacy Endpoints:
-
Histopathology: Liver tissue is collected for histological analysis, including H&E staining for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red staining for fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2) are quantified by qRT-PCR.
-
Lipidomics: Hepatic and plasma lipid profiles are analyzed to assess the impact on lipid metabolism.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating an HSD17B13 inhibitor in a preclinical NASH model.
Discussion and Future Directions
The potent in vitro activity of this compound makes it a valuable chemical probe to further investigate the role of HSD17B13 in NASH. Future preclinical studies should focus on confirming its efficacy in relevant animal models of NASH, establishing a clear pharmacokinetic/pharmacodynamic relationship, and exploring its effects on the downstream pathways modulated by HSD17B13. While rodent models provide valuable insights, it is important to note that there can be species differences in HSD17B13 function, and findings will need to be carefully translated to the human context.[9] The strong human genetic validation for targeting HSD17B13 provides a high degree of confidence in this approach for the development of novel therapeutics for NASH.[10]
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - HSD17B13 [maayanlab.cloud]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-85 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target.[1][5] Hsd17B13-IN-85 is a potent inhibitor of HSD17B13, with an in vitro IC50 value of less than 0.1 μM for estradiol, a known substrate of the enzyme.[3][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes related to NAFLD.
Data Presentation
The following table summarizes the in vitro potency of this compound and related inhibitors. This data is crucial for determining appropriate working concentrations in cell-based assays.
| Compound | Target | IC50 (Estradiol) | IC50 (LTB3) | Application | Reference |
| This compound | HSD17B13 | < 0.1 μM | Not Reported | NAFLD Research | [3] |
| Hsd17B13-IN-73 | HSD17B13 | < 0.1 μM | Not Reported | Liver Disease Research | [6] |
| Hsd17B13-IN-8 | HSD17B13 | < 0.1 μM | < 1 μM | NAFLD Research | [7] |
Key Experimental Protocols
Protocol 1: Assessment of this compound on Lipid Accumulation in Hepatocytes
This protocol details the steps to evaluate the effect of this compound on lipid droplet formation in a cellular model of hepatic steatosis.
1. Cell Culture and Seeding:
-
Culture human hepatocyte cell lines, such as HepG2 or Huh7, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 24-well plates (for imaging) or 6-well plates (for lipid quantification) at a density that allows for 70-80% confluency at the time of treatment.
2. Induction of Steatosis and Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Induce steatosis by treating cells with a lipogenic cocktail (e.g., 200 μM oleic acid and 100 μM palmitic acid complexed to BSA) in serum-free DMEM.
-
Concurrently, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or a vehicle control (DMSO).
-
Incubate for 24-48 hours.
3. Quantification of Lipid Accumulation:
-
Oil Red O Staining (for imaging):
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and capture images using a microscope.
-
-
Lipid Extraction and Quantification (for quantitative analysis):
-
Wash cells with PBS.
-
Lyse cells and extract lipids using a chloroform:methanol (2:1) solution.
-
Dry the lipid extract and resuspend in a suitable buffer.
-
Quantify triglyceride levels using a commercial triglyceride quantification kit.
-
Protocol 2: Analysis of HSD17B13 Target Engagement using a Retinol Dehydrogenase Activity Assay
This protocol is designed to confirm that this compound inhibits the enzymatic activity of HSD17B13 in a cellular context.[8]
1. Cell Transfection:
-
Seed HEK293 cells in 12-well plates.
-
Transfect cells with a plasmid expressing human HSD17B13 using a suitable transfection reagent. An empty vector control should be included.
-
Allow cells to express the protein for 24-48 hours.
2. Inhibitor and Substrate Treatment:
-
Pre-treat the transfected cells with this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 μM) for 1-2 hours.
-
Add all-trans-retinol (a substrate of HSD17B13) to the media at a final concentration of 5 μM.[8]
-
Incubate for 8 hours.[8]
3. Metabolite Extraction and Analysis:
-
Collect the cell culture supernatant and/or cell lysates.
-
Extract retinoids using a suitable solvent extraction method (e.g., with hexane).
-
Analyze the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).[8] A decrease in the production of these metabolites in the presence of this compound indicates target engagement and inhibition.
Mandatory Visualizations
Caption: Workflow for assessing the effect of this compound on lipid accumulation.
Caption: Simplified signaling pathway of HSD17B13 and the inhibitory action of this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-85 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-85 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. HSD17B13 is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Inhibition of HSD17B13 is a promising therapeutic strategy for these conditions. This compound demonstrates significant inhibitory activity with an IC50 value of less than 0.1 μM for Estradiol.[1] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro and cell-based assays.
Physicochemical Properties
Solubility
While specific solubility data for this compound is not publicly available, data for similar potent, small-molecule HSD17B13 inhibitors from the same supplier (MedchemExpress) can provide valuable guidance for solvent selection and stock solution preparation. It is common for such inhibitors to exhibit good solubility in dimethyl sulfoxide (DMSO).
Table 1: Solubility of Structurally Related HSD17B13 Inhibitors
| Compound | Solvent | Solubility | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication.[2] |
| HSD17B13-IN-3 | DMSO | ≥ 6.5 mg/mL (14.14 mM) | |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires sonication.[3] |
| HSD17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Requires sonication.[4] |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Requires sonication and warming to 60°C.[5] |
It is strongly recommended to perform initial solubility tests for this compound in your specific assay buffers.
Preparation of Stock and Working Solutions
Based on the properties of similar compounds, the following is a general protocol for preparing this compound for experimental use.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming may also aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤0.5%).
Experimental Protocols
In Vitro Enzymatic Assay for HSD17B13 Inhibition
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on recombinant human HSD17B13 enzyme. The assay measures the conversion of a substrate, such as β-estradiol, by monitoring the production of NADH.
Materials
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[6]
-
This compound working solutions
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Protocol
-
Enzyme Preparation: Dilute the recombinant HSD17B13 enzyme to the desired concentration (e.g., 50-100 nM) in pre-chilled assay buffer.[6]
-
Compound Addition: Add this compound working solutions to the wells of a 384-well plate to achieve a range of final concentrations for IC50 determination. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Enzyme Addition: Add the diluted HSD17B13 enzyme to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of β-estradiol (e.g., 10-50 µM) and NAD+ to each well.[6]
-
Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for HSD17B13 Inhibition
This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound in a cellular context using a cell line overexpressing HSD17B13.
Materials
-
HEK293 cells stably or transiently overexpressing human HSD17B13[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Estradiol (substrate)
-
This compound working solutions
-
96-well cell culture plates
-
LC-MS/MS system for product detection
Protocol
-
Cell Seeding: Seed HEK293-HSD17B13 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Substrate Addition: Add estradiol to the cell culture medium to a final concentration suitable for the assay.
-
Incubation: Incubate the cells for a period that allows for measurable substrate conversion (e.g., 4-8 hours).
-
Sample Collection: Collect the cell culture supernatant or cell lysate for analysis.
-
Product Quantification: Quantify the amount of the reaction product (estrone) using a validated LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition of HSD17B13 activity for each compound concentration and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the HSD17B13 signaling context and a typical experimental workflow for inhibitor testing.
Caption: HSD17B13 signaling in hepatic lipid metabolism and inflammation.
Caption: General workflow for HSD17B13 inhibitor screening assays.
References
Application Notes and Protocols for Hsd17B13-IN-85 in Primary Human Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][4] Hsd17B13 is implicated in hepatic lipid metabolism and its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[2][5] The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][4] Hsd17B13-IN-85 is a potent and selective small molecule inhibitor of Hsd17B13 enzymatic activity, designed for in vitro studies to investigate the therapeutic potential of targeting Hsd17B13 in liver disease models. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes.
Core Applications
-
Investigation of the role of Hsd17B13 in hepatic lipid accumulation.
-
Elucidation of the downstream effects of Hsd17B13 inhibition on inflammatory and fibrotic signaling pathways.
-
Functional studies to understand the mechanism of action of Hsd17B13 in primary human hepatocytes.
Data Presentation
Table 1: Effects of Hsd17B13 Inhibition in Primary Human Hepatocytes
| Parameter | Treatment Condition | Expected Outcome | Reference |
| Lipid Accumulation | Oleic/Palmitic Acid Challenge + this compound | Reduction in intracellular triglyceride levels | [4] |
| Gene Expression | This compound | Downregulation of genes involved in lipogenesis and inflammation | [6] |
| Protein Expression | This compound | Altered levels of proteins involved in lipid metabolism and cellular stress | [6] |
| Signaling Pathway Modulation | This compound | Attenuation of TGF-β1 signaling in co-culture models with hepatic stellate cells | [7] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway of Hsd17B13 and a typical experimental workflow for using this compound in primary human hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying HSD17B13 Enzymatic Activity with Hsd17B13-IN-85
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, making HSD17B13 a compelling therapeutic target.[1][4] HSD17B13 exhibits enzymatic activity towards a range of substrates, including steroids like estradiol, and retinoids such as retinol.[5][6]
Hsd17B13-IN-85 is a potent inhibitor of HSD17B13, designed for in vitro studies to probe the enzymatic function of HSD17B13 and to evaluate the therapeutic potential of its inhibition.[7] These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays to investigate the enzymatic activity of HSD17B13.
Quantitative Data
The inhibitory potency of this compound against the conversion of estradiol by HSD17B13 is summarized below.
| Compound | Target | Substrate | IC50 (µM) | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context and experimental approaches for studying HSD17B13, the following diagrams illustrate key signaling pathways and a general experimental workflow for inhibitor testing.
Caption: HSD17B13 transcriptional regulation and downstream effects in hepatocytes.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 554.32 g/mol ), add 180.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
In Vitro Biochemical Assay for HSD17B13 Inhibition
This protocol describes a general method to assess the inhibitory effect of this compound on the enzymatic activity of recombinant HSD17B13 using a commercially available NAD(P)H detection kit. The principle is based on measuring the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrates.
-
Materials:
-
Recombinant human HSD17B13 protein
-
This compound stock solution (10 mM in DMSO)
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100)
-
NAD(P)H detection kit (e.g., NAD(P)H-Glo™ Detection System)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Prepare a serial dilution of the this compound stock solution in DMSO. A typical 11-point, 3-fold serial dilution starting from 1 mM can be prepared.
-
Further dilute the DMSO serial dilutions into the assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
-
Add Enzyme:
-
Prepare a solution of recombinant HSD17B13 in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 2.5 µL of the HSD17B13 solution to each well.
-
-
Initiate the Reaction:
-
Prepare a substrate/cofactor mix in assay buffer. For example, a mix containing estradiol (final concentration ~10-20 µM) and NAD+ (final concentration ~200-500 µM).
-
Add 5 µL of the substrate/cofactor mix to each well to start the reaction.
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Prepare the NAD(P)H detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cell-Based Assay for HSD17B13 Activity and Inhibition
This protocol outlines a method to assess the effect of this compound on HSD17B13 activity in a cellular context. This can be evaluated by measuring changes in lipid droplet formation or the expression of genes regulated by HSD17B13 activity.
-
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
Oleic acid complexed to BSA for lipid droplet induction
-
Nile Red or BODIPY 493/503 for lipid droplet staining
-
Reagents for RNA extraction and qRT-PCR (optional)
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Cell Seeding:
-
Seed hepatocyte cells in a multi-well plate (e.g., 96-well) at a density that allows for optimal growth and treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Replace the culture medium with the medium containing the inhibitor or vehicle and incubate for a predetermined time (e.g., 1-2 hours) before lipid loading.
-
-
Lipid Loading:
-
Prepare a solution of oleic acid complexed to BSA in cell culture medium. A typical concentration is 200-400 µM.
-
Add the oleic acid solution to the cells (still in the presence of the inhibitor) and incubate for 16-24 hours to induce lipid droplet formation.
-
-
Assessment of Lipid Droplets (Imaging):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Stain the lipid droplets with Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 1 µg/mL) for 10-15 minutes.
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS and acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the lipid droplet area or intensity per cell using image analysis software.
-
-
Assessment of Gene Expression (qRT-PCR - Optional):
-
After the treatment period, wash the cells with PBS and lyse them for RNA extraction.
-
Perform reverse transcription followed by quantitative PCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN) or fibrosis (e.g., TGFB1, COL1A1).
-
-
Data Analysis:
-
For imaging data, compare the lipid droplet accumulation in inhibitor-treated cells to the vehicle control.
-
For qRT-PCR data, normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.
-
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always refer to the manufacturer's instructions for specific reagents and kits. This compound is for research use only and not for human consumption.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13 Inhibition in Animal Models of Liver Disease
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes that has emerged as a key regulator in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver ailments.[1][2][3][4] Elevated hepatic expression of Hsd17B13 is observed in patients with NAFLD and various mouse models of the disease.[3][5] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][6] This protective effect has positioned Hsd17B13 as a promising therapeutic target for liver diseases.
While the development of small molecule inhibitors for Hsd17B13 is an active area of research, detailed preclinical data on specific compounds such as "Hsd17B13-IN-85" are not extensively available in the public domain. However, a wealth of information exists from studies utilizing genetic inhibition of Hsd17B13 in animal models, primarily through adeno-associated virus (AAV) mediated short hairpin RNA (shRNA) knockdown. These studies provide a robust framework for investigating the therapeutic potential of Hsd17B13 inhibition.
This document provides detailed application notes and protocols based on the established AAV-shRNA methodology for Hsd17B13 inhibition in murine models of liver disease. These protocols are intended for researchers, scientists, and drug development professionals investigating the functional role and therapeutic targeting of Hsd17B13.
Data Presentation
The following tables summarize quantitative data from representative studies using Hsd17B13 knockdown in high-fat diet (HFD)-induced mouse models of NAFLD.
Table 1: Effects of Hsd17b13 Knockdown on Key Parameters in HFD-Fed Mice
| Parameter | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Liver Triglycerides (mg/g) | ~150 | ~82.5 | ↓ 45% | [7] |
| Serum ALT (U/L) | Elevated | Significantly Reduced | ↓ | [6] |
| Serum FGF21 (pg/mL) | Elevated | Significantly Reduced | ↓ | [6] |
| Hepatic Timp2 Expression | Increased | Decreased | ↓ | [6] |
| Body Weight | No Significant Difference | No Significant Difference | ~0% | [6] |
| Adiposity | No Significant Difference | No Significant Difference | ~0% | [6] |
Note: The values presented are approximate and intended for comparative purposes. Please refer to the cited literature for precise data and statistical analysis.
Experimental Protocols
Animal Model Induction: High-Fat Diet (HFD)-Induced NAFLD
This protocol describes the induction of NAFLD in mice using a high-fat diet, a commonly used model to study metabolic dysfunction-associated steatotic liver disease (MASLD).
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
House mice individually or in small groups with ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly.
-
Continue the diet for a period of 16-24 weeks to induce a robust NAFLD phenotype, characterized by obesity, hepatic steatosis, and glucose intolerance.
Hsd17b13 Knockdown via Adeno-Associated Virus (AAV) Delivery
This protocol details the liver-specific knockdown of Hsd17b13 using AAV-mediated delivery of a short hairpin RNA (shRNA).
Materials:
-
HFD-fed mice with established NAFLD (from Protocol 1)
-
AAV8 vector encoding a shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13) with a reporter gene (e.g., GFP).
-
AAV8 vector encoding a scrambled, non-targeting shRNA (AAV8-shScramble) as a control.
-
Sterile saline or phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for intravenous injection
Procedure:
-
At a predetermined time point after HFD feeding (e.g., 21 weeks), randomize the HFD-fed mice into two groups: AAV8-shScramble (control) and AAV8-shHsd17b13.
-
Dilute the AAV vectors to the desired concentration in sterile saline or PBS. A typical dose is 1 x 10^12 vector genomes (vg) per mouse.
-
Anesthetize the mice using isoflurane.
-
Administer the AAV vector suspension via a single tail vein injection.
-
Monitor the mice for recovery from anesthesia.
-
Continue the HFD for an additional 2-4 weeks to allow for shRNA expression and target gene knockdown.
Assessment of Therapeutic Efficacy
This protocol outlines the key analyses to be performed at the end of the study to evaluate the effects of Hsd17b13 knockdown.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Spectrophotometer and assay kits for serum ALT and triglycerides
-
Liquid nitrogen for snap-freezing tissues
-
Formalin or paraformaldehyde for tissue fixation
-
RNA extraction kits and reagents for qPCR
-
Protein lysis buffers and antibodies for Western blotting
-
Histology equipment and stains (e.g., Hematoxylin and Eosin, Sirius Red)
Procedure:
-
At the study endpoint (e.g., 23 weeks of HFD), fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital bleeding and process to obtain serum.
-
Euthanize the mice and harvest the liver.
-
Weigh the liver and take sections for various analyses:
-
Snap-freeze a portion in liquid nitrogen for RNA and protein analysis.
-
Fix a portion in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze a portion for lipid analysis.
-
-
Serum Analysis:
-
Measure serum Alanine Aminotransferase (ALT) levels as a marker of liver injury.
-
Measure serum triglyceride levels.
-
-
Gene Expression Analysis:
-
Extract total RNA from the liver and perform quantitative real-time PCR (qPCR) to confirm the knockdown of Hsd17b13 and to analyze the expression of genes involved in fibrosis (e.g., Timp2, Col1a1) and inflammation.
-
-
Protein Analysis:
-
Extract total protein from the liver and perform Western blotting to confirm the reduction of HSD17B13 protein levels.
-
-
Histological Analysis:
-
Process the fixed liver tissue, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis, inflammation, and ballooning.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Hepatic Lipid Analysis:
-
Extract lipids from the frozen liver tissue and quantify triglyceride content.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Hsd17B13 and the experimental workflow for its inhibition in animal models.
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.
Caption: Experimental workflow for Hsd17b13 knockdown in a mouse model of NAFLD.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hsd17B13-IN-85 stability issues in long-term experiments
Welcome to the technical support center for Hsd17B13-IN-85. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[2][3] By inhibiting HSD17B13, this compound is a valuable tool for studying the enzyme's role in liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1]
Q2: How should I store this compound powder and stock solutions?
For long-term stability, it is recommended to store the solid compound as received from the manufacturer. Based on stability data for similar compounds, stock solutions of this compound in a suitable solvent like DMSO should be stored at low temperatures.[4] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecule inhibitors like this compound.
Q4: How stable is this compound in aqueous solutions like cell culture media?
The stability of small molecules in aqueous media can be limited. It is best practice to prepare fresh dilutions of this compound in your experimental buffer or cell culture medium from a frozen stock solution immediately before each experiment. Long-term storage in aqueous solutions is not recommended as it may lead to degradation.
Q5: What are the potential signs of this compound degradation?
A decrease in the expected biological activity or inconsistent results in your assays could indicate degradation of the compound. Visual signs such as discoloration of the stock solution or the presence of precipitates may also suggest instability.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced inhibitor activity over time. | Degradation of this compound in stock solution or working solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working solutions in aqueous media immediately before use.- Verify the activity of a new batch of the inhibitor against a previously validated batch if possible. |
| Precipitation of the compound in cell culture media. | Poor solubility of this compound at the working concentration. The final DMSO concentration may be too low to maintain solubility. | - Ensure the final concentration of DMSO in the cell culture media is sufficient to keep the compound dissolved, typically not exceeding 0.5% to avoid solvent toxicity.- If precipitation persists, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with your experimental setup. |
| High background or off-target effects in cell-based assays. | The concentration of this compound may be too high, leading to non-specific effects. The final DMSO concentration may be causing cellular stress. | - Perform a dose-response experiment to determine the optimal working concentration with the lowest toxicity.- Ensure the final DMSO concentration in the vehicle control is the same as in the experimental conditions and is at a non-toxic level. |
| Variability between experimental replicates. | Inconsistent pipetting, cell seeding density, or timing of treatments. Potential instability of the compound during the experiment. | - Adhere to a standardized experimental protocol.- Ensure uniform cell seeding and treatment conditions across all replicates.- Minimize the time the compound is in aqueous solution at room temperature or 37°C before being added to the cells. |
Data Presentation
Table 1: Recommended Storage Conditions for Hsd17B13 Inhibitor Stock Solutions
| Compound | Solvent | Storage Temperature | Recommended Storage Duration |
| Hsd17B13-IN-8 (similar compound) | DMSO | -20°C | 1 month[4] |
| -80°C | 6 months[4] | ||
| This compound (Recommended) | DMSO | -20°C | Up to 1 month (inferred) |
| -80°C | Up to 6 months (inferred) |
Note: The stability of this compound is inferred from a structurally similar compound. It is recommended to validate the stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
References
overcoming Hsd17B13-IN-85 solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hsd17B13-IN-85 in aqueous buffers.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers
Researchers may encounter precipitation when preparing working solutions of this compound in aqueous buffers due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer.
| Possible Cause | Recommended Solution |
| High Final Concentration of Inhibitor | This compound is a highly potent inhibitor with an IC50 of <0.1 µM for Estradiol.[1][2] It is likely that the required working concentration is in the nanomolar to low micromolar range. Verify your calculations and consider preparing a more dilute working solution. |
| Insufficient DMSO in Final Solution | The inhibitor is likely more soluble in organic solvents like DMSO. A common practice is to maintain a low percentage of DMSO in the final aqueous solution (typically 0.1% to 1%) to aid solubility. Ensure your final DMSO concentration is within this range. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer. |
| Shock Precipitation | Adding a concentrated DMSO stock directly to the aqueous buffer can cause the compound to rapidly precipitate. To avoid this, perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding it to the aqueous buffer. |
Problem: The aqueous working solution of this compound is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Recommended Solution |
| Time-Dependent Precipitation | The compound may be kinetically trapped in a soluble state that is not thermodynamically stable, leading to precipitation over time. Prepare fresh working solutions immediately before each experiment. |
| Temperature Effects | Solubility can be temperature-dependent. If the experiment is performed at a lower temperature than the temperature at which the solution was prepared, the compound may precipitate. Ensure all solutions are equilibrated to the experimental temperature. |
| Adsorption to Surfaces | Hydrophobic compounds can adsorb to the surfaces of plasticware. Consider using low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer can help prevent this. |
Problem: Inconsistent assay results or lower than expected potency.
| Possible Cause | Recommended Solution |
| Micro-precipitation | The inhibitor may be forming microscopic precipitates that are not visible to the naked eye, reducing the effective concentration in solution. Centrifuge the working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your assay. Compare the results with an uncentrifuged solution to see if potency improves. |
| Incomplete Dissolution of Stock | The initial DMSO stock solution may not be fully dissolved. For similar compounds like HSD17B13-IN-8, using sonication can aid in complete dissolution in DMSO.[3] Visually inspect your stock solution for any particulate matter. |
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates a recommended workflow for preparing aqueous working solutions of this compound to minimize solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on the hydrophobic nature of this compound and data from similar compounds like HSD17B13-IN-8, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3] For HSD17B13-IN-8, a solubility of 100 mg/mL (232.07 mM) in DMSO has been reported, suggesting that this compound is also likely to have high solubility in DMSO.[3]
Q2: What is a typical HSD17B13 enzyme assay buffer composition?
A2: A common buffer for HSD17B13 enzyme assays is Tris-based, for example, 40 mM Tris (pH 7.4).[4] To prevent non-specific binding and improve protein stability, additives such as 0.01% bovine serum albumin (BSA) and 0.01% Tween-20 are often included.[4]
Q3: I am still observing precipitation even after following the recommended protocol. What else can I try?
A3: If precipitation persists, you can explore the use of solubilizing excipients. These should be tested for compatibility with your specific assay.
| Excipient | Mechanism of Action | Considerations |
| Surfactants (e.g., Tween-80, Pluronic F-68) | Form micelles that can encapsulate hydrophobic molecules. | Can interfere with some assay readouts. A concentration-matched vehicle control is essential. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | May affect the free concentration of the inhibitor and its interaction with the target enzyme. |
| Co-solvents (e.g., PEG300, ethanol) | Increase the polarity of the solvent system. | High concentrations can denature proteins. Keep the final concentration as low as possible. |
Q4: What is the target engagement pathway for this compound?
A4: this compound is a small molecule inhibitor that targets the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is involved in hepatic lipid metabolism.[5][6] By inhibiting this enzyme, this compound is being investigated for its therapeutic potential in nonalcoholic fatty liver diseases (NAFLD).[1]
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 554.32 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 5.54 mg of the compound.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If present, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
100% DMSO
-
Aqueous assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20), pre-warmed to the experimental temperature.
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting the 10 mM stock solution 1:100 in 100% DMSO (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Final Dilution: Add 1 µL of the 100 µM intermediate stock to 99 µL of the pre-warmed aqueous assay buffer. This results in a 1 µM final concentration of this compound with a final DMSO concentration of 1%.
-
Vortex the working solution immediately and thoroughly for at least 30 seconds.
-
Use the freshly prepared working solution in your assay without delay.
Note: The final concentration of DMSO should be optimized for your specific assay and cell type to minimize any potential artifacts. Always include a vehicle control with the same final concentration of DMSO in your experiments.
References
Hsd17B13-IN-85 inconsistent results in replicate experiments
Welcome to the technical support center for researchers utilizing Hsd17B13 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly inconsistent results in replicate experiments. While the focus is on the well-characterized inhibitor BI-3231, the principles discussed are broadly applicable to other small molecule inhibitors of Hsd17B13.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2][3] Genetic studies have shown that certain inactive variants of the HSD17B13 gene are linked to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[4][5][6] This suggests that inhibiting the enzymatic activity of HSD17B13 could be a therapeutic strategy for these conditions.[2][7]
Q2: I am seeing significant variability in the potency (IC50) of my Hsd17B13 inhibitor between experiments. What are the potential causes?
Inconsistent IC50 values for Hsd17B13 inhibitors, such as BI-3231, can arise from several factors. These include variations in reagent preparation, cell-based assay conditions, and the specific inhibitor batch. A systematic approach to troubleshooting is crucial to identify the source of the variability.
Q3: My Hsd17B13 inhibitor does not seem to reduce lipid accumulation in my cell model. Why might this be?
Several factors could contribute to a lack of effect on lipid accumulation. The chosen cell line may not express sufficient levels of HSD17B13. Alternatively, the experimental conditions, such as the type and concentration of fatty acids used to induce lipid loading, may not be optimal for observing the inhibitor's effects. It is also important to ensure the inhibitor is stable and used at an appropriate concentration.
Q4: Are there known differences in inhibitor potency between human and mouse HSD17B13?
Yes, inhibitors can exhibit species-specific differences in potency. For instance, BI-3231 is a potent inhibitor of human HSD17B13 with an IC50 of 1 nM, while its IC50 for the mouse ortholog is 13 nM.[8] It is critical to use the appropriate inhibitor concentrations when working with different species' cell lines or animal models.
Troubleshooting Inconsistent Results
When faced with inconsistent data, a logical, step-by-step troubleshooting process is essential. The following table outlines potential sources of error and recommended actions.
| Potential Issue | Possible Cause | Recommended Action |
| Inhibitor Potency (IC50) Variability | Improper storage of the inhibitor stock solution. | Store inhibitor stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[8] Avoid repeated freeze-thaw cycles. |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| Variations in NAD+ cofactor concentration. | The binding and inhibition of some HSD17B13 inhibitors are dependent on the concentration of NAD+.[7] Ensure consistent NAD+ concentrations across all assays. | |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of the experiment. | |
| Lack of Expected Phenotypic Effect (e.g., lipid reduction) | Low HSD17B13 expression in the cell model. | Confirm HSD17B13 expression levels in your chosen cell line via qPCR or Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. |
| Suboptimal lipid loading conditions. | Titrate the concentration and incubation time of the fatty acid (e.g., palmitic acid) used to induce steatosis. | |
| Inhibitor instability in culture media. | Assess the stability of the inhibitor in your specific cell culture media over the course of the experiment. | |
| Contradictory Results with Published Data | Different experimental protocols. | Carefully compare your protocol with published methods, paying close attention to cell lines, reagent concentrations, and incubation times. |
| Use of a different inhibitor batch. | If possible, test a new batch of the inhibitor to rule out batch-to-batch variability. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the evaluation of Hsd17B13 inhibitors.
HSD17B13 Enzymatic Assay
This protocol is adapted from methods used to characterize inhibitors like BI-3231.[7][9]
Materials:
-
Recombinant human HSD17B13
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
96-well assay plate
-
Plate reader capable of measuring NADH fluorescence
Procedure:
-
Prepare serial dilutions of the Hsd17B13 inhibitor in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, recombinant HSD17B13, and NAD+.
-
Initiate the reaction by adding estradiol.
-
Incubate the plate at 37°C for a predetermined time.
-
Measure the production of NADH by monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Lipid Accumulation Assay
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Fatty acid solution (e.g., palmitic acid complexed to BSA)
-
Hsd17B13 inhibitor
-
Lipid staining dye (e.g., Nile Red, BODIPY 493/503)
-
Formaldehyde solution for cell fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the Hsd17B13 inhibitor at various concentrations for a specified pre-incubation period.
-
Induce lipid accumulation by adding the fatty acid solution to the cell culture medium.
-
Co-incubate the cells with the inhibitor and fatty acids for 24-48 hours.
-
Wash the cells with PBS and fix with formaldehyde.
-
Stain the intracellular lipid droplets with a fluorescent lipid dye.
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the fluorescence intensity to determine the extent of lipid accumulation.
Visualizations
HSD17B13 Signaling and Inhibition Workflow
Caption: HSD17B13 enzymatic activity and its inhibition.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50s.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. news-medical.net [news-medical.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
minimizing Hsd17B13-IN-85 degradation in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Hsd17B13-IN-85 to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Degradation of the compound due to improper storage temperature or exposure to light. | 1. Ensure the compound is stored at the recommended temperature (see table below). 2. Protect the compound from light by using amber vials or storing it in a dark container. 3. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitation in Stock Solution | The solubility limit of the compound has been exceeded, or the solvent has partially evaporated. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be used. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | Partial degradation of the compound, leading to a lower effective concentration. | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC) if degradation is suspected. |
| Color Change of Solution | Potential degradation or contamination of the compound. | 1. Discard the solution if a noticeable color change occurs. 2. Prepare a fresh stock solution from the solid compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations for similar compounds are provided in the table below.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). This stock solution should then be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. Based on data for a similar compound, HSD17B13-IN-8, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C[1].
Q3: Can I store my working solutions for later use?
A3: It is best practice to prepare working solutions fresh for each experiment from a stock solution aliquot. If temporary storage is necessary, keep the working solution on ice and protected from light for a few hours. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day[1].
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Proper storage is critical to mitigate these risks.
Q5: How can I check if my this compound has degraded?
A5: A loss of biological activity in your experiments is a primary indicator of degradation. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity and integrity of the compound.
Data Summary
The following table summarizes the recommended storage conditions for this compound based on information for similar compounds.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Please refer to the Certificate of Analysis | - | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | For shorter-term storage. | |
| Working Solution | 4°C or on ice | A few hours | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Thaw an aliquot of the stored stock solution to be tested.
-
Dilute both the fresh standard and the stored sample to the same concentration in a suitable mobile phase.
-
Inject equal volumes of the standard and the sample onto a suitable HPLC column (e.g., C18).
-
Compare the peak area and retention time of the main peak in the stored sample to that of the fresh standard. A significant decrease in the peak area or the appearance of new peaks in the stored sample indicates degradation.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
adjusting Hsd17B13-IN-85 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-85 and other small molecule inhibitors of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).
Disclaimer: this compound is used here as a representative for HSD17B13 small molecule inhibitors. As public data on this compound is limited, the following recommendations are based on established principles and data from analogous HSD17B13 inhibitors. Researchers should always optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Hsd17B13 inhibitors?
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Its expression is elevated in non-alcoholic fatty liver disease (NAFLD).[2][3] Loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4] Hsd17B13 inhibitors are designed to mimic this protective effect by blocking the enzymatic activity of the HSD17B13 protein, which is thought to play a role in hepatic lipid metabolism and inflammation.[4][5]
Q2: How do I determine the optimal treatment duration for this compound in my experiments?
The optimal treatment duration depends on the experimental model and the endpoints being measured.
-
In vitro studies: For cell-based assays, a time-course experiment is recommended. Treatment durations can range from 24 to 72 hours to assess changes in gene expression, protein levels, and cellular phenotypes like lipid accumulation.[6]
-
In vivo studies: In animal models of NAFLD/NASH, treatment duration will be longer to observe effects on liver histology. Studies involving shRNA-mediated knockdown have used treatment periods of two weeks.[7] For small molecule inhibitors, a treatment duration of 4 to 12 weeks is a common timeframe in diet-induced models of liver disease to see significant changes in steatosis, inflammation, and fibrosis.[8]
A pilot study with staggered endpoints is the most effective way to determine the ideal duration for your specific model and research question.
Q3: What are the expected outcomes of successful Hsd17B13 inhibition?
Successful inhibition of HSD17B13 is expected to lead to:
-
Reduced hepatic steatosis: A decrease in the accumulation of lipid droplets in hepatocytes.[6]
-
Amelioration of liver fibrosis: A reduction in collagen deposition and other markers of fibrosis in the liver.[9]
-
Decreased inflammation: A reduction in inflammatory markers and immune cell infiltration in the liver.
-
Improved liver function: A decrease in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low inhibitor potency (High IC50) | Poor inhibitor stability or solubility in culture media. | Prepare fresh stock solutions of the inhibitor in an appropriate solvent like DMSO.[10] Ensure the final solvent concentration in the media is low (<0.1%) and consistent across all conditions. Consider using a formulation with solubilizing agents if solubility is a persistent issue. |
| Cell type not responsive or low HSD17B13 expression. | Confirm HSD17B13 expression in your cell line (e.g., HepG2, Huh7) via qRT-PCR or Western blot. Consider using primary hepatocytes for higher physiological relevance. | |
| High cell toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations based on the inhibitor's IC50 value. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below toxic levels for your specific cell line. Include a vehicle-only control group. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment times. |
| Degradation of the inhibitor. | Aliquot and store the inhibitor at the recommended temperature (e.g., -80°C) to avoid repeated freeze-thaw cycles.[10][11][12] |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy | Insufficient drug exposure at the target site (liver). | Verify the pharmacokinetic properties of the inhibitor. Consider alternative dosing routes or formulations to improve liver targeting.[10] |
| Inappropriate animal model. | Ensure the chosen animal model (e.g., high-fat diet, western diet) develops a pathology that is relevant to the mechanism of HSD17B13.[8][13] | |
| Short treatment duration. | As mentioned in the FAQs, consider extending the treatment duration, especially for endpoints like fibrosis which take longer to develop and resolve. | |
| Adverse effects (e.g., weight loss, lethargy) | Off-target effects or compound toxicity. | Reduce the dose of the inhibitor. Monitor the animals closely for any signs of toxicity. |
| Formulation or vehicle issues. | Ensure the vehicle is well-tolerated by the animals. Run a vehicle-only control group to assess any effects of the formulation. |
Experimental Protocols
In Vitro Model of Hepatocellular Steatosis
This protocol describes the induction of lipid accumulation in hepatocytes, a key feature of NAFLD.
-
Cell Culture: Plate HepG2 or Huh7 cells in a suitable culture vessel and allow them to reach 70-80% confluency.
-
Fatty Acid Treatment: Prepare a stock solution of a fatty acid mixture (e.g., 2:1 oleic acid:palmitic acid) complexed to bovine serum albumin (BSA).
-
Induction of Steatosis: Treat the cells with the fatty acid mixture at a final concentration of 0.5-1.0 mM for 24 hours to induce lipid droplet formation.
-
Inhibitor Treatment: Co-treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Assessment of Lipid Accumulation: After 24-72 hours of treatment, stain the cells with Oil Red O or Bodipy to visualize and quantify intracellular lipid droplets.
In Vivo Diet-Induced Mouse Model of NAFLD
This protocol outlines a common method for inducing NAFLD in mice.
-
Animal Model: Use a susceptible mouse strain, such as C57BL/6J.
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) or a western diet (high-fat, high-sucrose, and high-cholesterol) for 8-16 weeks to induce steatosis and inflammation.[13]
-
Inhibitor Administration: Administer this compound via a suitable route (e.g., oral gavage) at a predetermined dose. Include a vehicle-treated control group.
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis. Assess liver enzymes (ALT, AST) from serum. Analyze liver tissue for histology (H&E for steatosis and inflammation, Sirius Red or Masson's trichrome for fibrosis), lipid content (triglycerides), and gene expression of relevant markers.[9][14][15][16]
Data Presentation
Table 1: In Vitro Efficacy of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay Potency (nM) |
| BI-3231 | Human HSD17B13 | 1 | ~30-100 |
| HSD17B13-IN-9 | Human HSD17B13 | 10 | Not Reported |
| This compound | Human HSD17B13 | Data not publicly available | Data not publicly available |
Table 2: Time-Dependent Knockdown of Hsd17b13 by an Antisense Oligonucleotide (ASO) in Primary Mouse Hepatocytes [6]
| Treatment Duration | IC50 of Hsd17b13 ASO (nM) |
| 24 hours | 83 |
| 48 hours | 76 |
| 72 hours | 29 |
Visualizations
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical analyses liver tissue from mice [bio-protocol.org]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-85 vs. BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13): Hsd17B13-IN-85 and BI-3231. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document aims to present the available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
BI-3231 is a well-characterized, potent, and selective HSD17B13 inhibitor, with extensive data available in peer-reviewed publications. It serves as a valuable chemical probe for studying the biological functions of HSD17B13. This compound is a commercially available inhibitor with reported high potency. However, as of this guide's publication, detailed experimental data beyond its primary potency is limited and primarily found in patent literature and vendor websites, making a direct and comprehensive performance comparison challenging.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BI-3231. It is important to note the disparity in the depth of publicly available information for these two compounds.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | BI-3231 | Reference |
| hHSD17B13 IC₅₀ | < 0.1 µM (Estradiol as substrate) | 1 nM (Estradiol as substrate) | [1],[2] |
| mHSD17B13 IC₅₀ | No data available | 13 nM | [2] |
| Selectivity | No data available | >10,000-fold over HSD17B11 | - |
| Mode of Inhibition | No data available | Uncompetitive with respect to NAD⁺ | - |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | BI-3231 | Reference |
| Molecular Formula | C₂₅H₁₇Cl₂F₄N₃O₃ | C₂₄H₂₂F₃N₃O₃ | [1] |
| Molecular Weight | 554.32 g/mol | 471.45 g/mol | [1] |
| CAS Number | 2770247-76-0 | 2649539-38-9 | [1] |
| In Vivo PK Data | No data available | Rapid plasma clearance, significant liver accumulation in mice | [3] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the HSD17B13 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: HSD17B13 signaling in liver pathophysiology.
References
Comparative Analysis of Hsd17B13 Inhibitor Cross-Reactivity with HSD17B Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor with other HSD17B isoforms. The following data and protocols are intended to offer an objective overview of the inhibitor's selectivity profile, supported by experimental evidence. While the specific inhibitor "Hsd17B13-IN-85" was not found in the public domain, this guide utilizes data from publicly available, potent, and selective HSD17B13 inhibitors, such as BI-3231 and compounds from Enanta Pharmaceuticals, to provide a relevant comparison.
Executive Summary
HSD17B13 is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The development of selective inhibitors is crucial to avoid off-target effects due to the high homology among the 15 members of the HSD17B superfamily. This guide presents the selectivity profile of a potent HSD17B13 inhibitor against a panel of related HSD17B isoforms, details the experimental methods used for this characterization, and illustrates the key signaling pathways involving HSD17B13.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of a representative potent HSD17B13 inhibitor against various HSD17B isoforms. The data is compiled from published studies on selective HSD17B13 inhibitors.[1] It is important to note that the specific values can vary between different inhibitor scaffolds.
| Isoform | Representative Inhibitor IC50 (nM) | Selectivity Fold (vs. HSD17B13) |
| HSD17B13 | 1 | - |
| HSD17B11 | >1265 | >1265x |
| HSD17B1 | >7000 | >7000x |
| HSD17B2 | 4357 | 4357x |
| HSD17B3 | >7000 | >7000x |
| HSD17B4 | >7000 | >7000x |
| HSD17B5 | >7000 | >7000x |
| HSD17B10 | >7000 | >7000x |
| HSD11B1 | >7000 | >7000x |
Data is derived from a representative selective HSD17B13 inhibitor series and may not be specific to this compound. The IC50 for HSD17B13 is a representative value for a potent compound in the series.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
1. In Vitro HSD17B13 Enzymatic Activity Assay
This assay quantifies the inhibitory potency of a compound against purified HSD17B13 enzyme.
-
Principle: The enzymatic activity of HSD17B13 is measured by monitoring the production of NADH from NAD+ during the conversion of a substrate (e.g., estradiol or leukotriene B4). The amount of NADH produced is quantified using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ assay) or by direct detection via mass spectrometry.[1]
-
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[1]
-
Detection Reagent: NAD-Glo™ Assay Kit (Promega).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add test compounds to a 384-well plate.
-
Add a solution of HSD17B13 enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature.
-
Add the NAD-Glo™ detection reagent to measure the amount of NADH produced.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
2. Cellular HSD17B13 Activity Assay
This assay determines the inhibitory activity of a compound in a cellular context.
-
Principle: HEK293 cells stably overexpressing human HSD17B13 are used. The cells are incubated with a substrate (e.g., estradiol), and the conversion to the product (estrone) is measured in the cell supernatant by RapidFire mass spectrometry.[2]
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell Culture Medium: DMEM with 10% FBS, GlutaMAX, and sodium pyruvate.
-
Substrate: Estradiol.
-
Internal Standard: d4-estrone.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a 384-well plate.
-
After 24 hours, add the test compounds to the cells and incubate.
-
Add estradiol to initiate the enzymatic reaction and incubate for 3 hours.
-
Collect the supernatant and add the internal standard.
-
Analyze the samples by RapidFire MS/MS to quantify estrone levels.
-
Determine IC50 values from the dose-response curves.
-
3. HSD17B Isoform Selectivity Assays
To determine the cross-reactivity, the inhibitory activity of the compound is tested against a panel of other purified HSD17B isoforms (e.g., HSD17B1, B2, B4, B11) using a similar in vitro enzymatic activity assay as described for HSD17B13, with appropriate substrates and cofactors for each isoform.[1][3]
Mandatory Visualizations
HSD17B13 Signaling Pathway in Liver Cells
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. Its activity influences downstream pathways related to lipid storage and inflammation.
Caption: HSD17B13 transcriptional regulation and downstream effects.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates the workflow for determining the selectivity of an HSD17B13 inhibitor.
Caption: Workflow for HSD17B13 inhibitor selectivity profiling.
Logical Relationship of HSD17B Isoforms
This diagram shows the phylogenetic relationship of HSD17B13 with its closest homolog, HSD17B11, and other members of the HSD17B family involved in different metabolic pathways.
Caption: HSD17B13 relationship within the HSD17B superfamily.
References
Validating HSD17B13 Inhibition: A Comparative Guide to Hsd17B13-IN-85 and HSD17B13 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research tools for validating the therapeutic potential of targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13): the small molecule inhibitor Hsd17B13-IN-85 and HSD17B13 knockout (KO) mouse models. Understanding the nuances, strengths, and limitations of each approach is critical for advancing drug discovery programs for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.
Human genetic studies have robustly associated loss-of-function variants in the HSD17B13 gene with a reduced risk of progressing from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity. This guide will objectively compare the reported effects of a pharmacological inhibitor with genetic knockout models, supported by experimental data and detailed protocols.
At a Glance: this compound vs. HSD17B13 KO Models
| Feature | This compound (and similar inhibitors) | HSD17B13 Knockout (KO) Models |
| Approach | Pharmacological inhibition of HSD17B13 enzymatic activity | Genetic ablation of the Hsd17b13 gene |
| Reported Effects on Liver Enzymes (ALT/AST) | Potentially reduces elevated ALT and AST levels, consistent with protection from liver injury seen in human genetics. | Conflicting results. Some studies report no significant difference in ALT/AST levels in diet-induced NASH models compared to wild-type. |
| Reported Effects on Hepatic Steatosis (Fat Accumulation) | May not directly reduce steatosis, aligning with human genetic data where loss-of-function variants are not strongly associated with protection from simple fat accumulation. | Contradictory findings. Some studies show no protection from diet-induced steatosis, while others report that KO mice on a standard diet develop hepatic steatosis. |
| Reported Effects on Liver Fibrosis | Potent inhibitors like INI-678 have been shown to reduce key markers of liver fibrosis (α-SMA, COL-I) in human cell models. | Mixed results. Some studies show modest, sex- and diet-specific reductions in fibrosis, while others report no protection in various diet-induced NASH models. |
| Key Advantage | Represents a therapeutically relevant approach; allows for dose-dependent and reversible target engagement. | Provides a model of complete and lifelong absence of the protein, mimicking human loss-of-function genetics. |
| Key Limitation | Potential for off-target effects; requires thorough characterization of selectivity and pharmacokinetics. | Discrepancies between mouse phenotype and human genetics suggest potential species-specific differences in HSD17B13 function or compensatory mechanisms in mice. |
Delving Deeper: Mechanism of Action and Signaling
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes. While its precise physiological function is still under investigation, it is thought to be involved in lipid and retinol metabolism. The prevailing hypothesis is that inhibiting its enzymatic activity is protective against liver damage.
Experimental Data: A Comparative Summary
The following tables summarize the reported effects from studies utilizing HSD17B13 inhibitors and knockout models. It is important to note the variability in experimental conditions (e.g., diet, duration of study) which can influence outcomes.
Table 1: Effects on Liver Injury and Steatosis
| Parameter | This compound (or similar) | HSD17B13 KO Models | Wild-Type (WT) Control |
| Serum ALT (U/L) | Reports suggest a reduction in elevated ALT levels. | No significant difference compared to WT in HFD/WD models. | Baseline or diet-induced elevated levels. |
| Serum AST (U/L) | Reports suggest a reduction in elevated AST levels. | No significant difference compared to WT in HFD/WD models. | Baseline or diet-induced elevated levels. |
| Hepatic Steatosis (Oil Red O Staining) | Not consistently reported to decrease steatosis. | Conflicting: No protection in some diet-induced models, but increased steatosis in others on chow. | Varies with diet; present in NASH models. |
| Liver Triglycerides | Data not widely available. | No significant difference compared to WT in HFD/WD models. | Baseline or diet-induced elevated levels. |
Table 2: Effects on Liver Fibrosis
| Parameter | This compound (or similar) | HSD17B13 KO Models | Wild-Type (WT) Control |
| Collagen Deposition (Sirius Red Staining) | Inhibitors reported to reduce fibrotic markers. | Modest, sex- and diet-specific reduction in some studies; no effect in others. | Present in advanced NASH models. |
| Fibrosis-related Gene Expression (e.g., Col1a1, Timp1) | Downregulation expected. | No significant difference in some studies. | Upregulated in NASH models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key assays used in the assessment of liver pathology in this context.
Experimental Workflow
Protocol 1: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays
These assays measure the levels of liver enzymes released into the bloodstream upon liver cell damage.
-
Sample Collection: Collect whole blood via cardiac puncture or tail vein sampling into serum separator tubes.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum supernatant.
-
Assay Procedure: Use a commercial kinetic assay kit (e.g., from Sigma-Aldrich, ID Labs™).
-
Add 10 µl of serum to a 96-well plate in duplicate.
-
Prepare a master mix containing the reaction buffer and substrates as per the manufacturer's instructions.
-
Add the master mix to each well.
-
Measure the absorbance at 340 nm at an initial time point and again after a 5-minute incubation at 37°C.
-
-
Calculation: The change in absorbance is proportional to the enzyme activity, which is calculated in units per liter (U/L) based on a standard curve.
Protocol 2: Oil Red O Staining for Hepatic Steatosis
This method is used to visualize neutral lipids in frozen liver sections.
-
Tissue Preparation: Euthanize the mouse and perfuse the liver with PBS. Embed a lobe of the liver in Optimal Cutting Temperature (OCT) compound and freeze immediately.
-
Sectioning: Cut 8-10 µm thick frozen sections using a cryostat and mount on slides. Air dry the sections.
-
Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Staining:
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O working solution for 15 minutes.
-
Briefly rinse again with 60% isopropanol to remove excess stain.
-
Counterstain the nuclei with Mayer's Hematoxylin for 1-3 minutes.
-
Rinse with distilled water.
-
-
Mounting: Mount with an aqueous mounting medium.
-
Analysis: Lipid droplets will appear as red-orange globules. Quantify the stained area using image analysis software (e.g., ImageJ).
Protocol 3: Sirius Red Staining for Liver Fibrosis
This technique specifically stains collagen fibers, allowing for the quantification of fibrosis.
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-6 µm thick sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining:
-
Incubate the slides in a Picro-Sirius red solution (0.1% Sirius red in saturated picric acid) for 60 minutes.
-
Rinse twice in a 0.5% acetic acid solution.
-
Dehydrate rapidly through graded ethanol.
-
-
Clearing and Mounting: Clear in xylene and mount with a synthetic resin.
-
Analysis: Collagen fibers will be stained red. Visualize under bright-field or polarized light microscopy. The collagen proportionate area can be quantified using image analysis software.
Conclusion and Future Directions
The comparison between this compound and HSD17B13 KO models reveals a complex picture. While pharmacological inhibition with small molecules appears to align with the protective effects observed in human genetic studies, particularly concerning the progression to more severe liver disease rather than simple steatosis, the knockout mouse models have yielded conflicting and sometimes contradictory results.
This discrepancy underscores potential species-specific differences in HSD17B13 function and highlights the importance of using multiple, complementary models in preclinical research. For drug development professionals, these findings suggest that while HSD17B13 remains a promising therapeutic target, careful consideration of the preclinical models used for validation is paramount. Future research should focus on elucidating the precise molecular functions of HSD17B13 in both humans and mice to reconcile these differences and to refine therapeutic strategies. The use of humanized mouse models or advanced in vitro systems like 3D liver-on-a-chip may provide more translatable insights into the efficacy of HSD17B13 inhibitors.
A Comparative Analysis of HSD17B13 Inhibition: The Small Molecule Hsd17B13-IN-85 Versus RNAi Knockdown
For researchers, scientists, and drug development professionals, the targeting of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a comparative analysis of two principal modalities for HSD17B13 inhibition: the small molecule inhibitor Hsd17B13-IN-85 and RNA interference (RNAi)-mediated knockdown of the HSD17B13 gene.
Mechanism of Action: A Tale of Two Approaches
This compound , like other small molecule inhibitors, is designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity.[5] The primary function of HSD17B13 is thought to be the conversion of retinol to retinaldehyde, a crucial step in retinoic acid metabolism within the liver.[6][7] By blocking the active site of the enzyme, small molecule inhibitors prevent this conversion, thereby reducing the downstream signaling events that contribute to liver injury and inflammation.
dot
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of HSD17B13 Inhibitors in Human vs. Mouse Hepatocytes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors in human versus mouse hepatocytes, supported by available experimental data. While specific data for a compound designated "Hsd17B13-IN-85" is not publicly available, this guide leverages data from other well-characterized HSD17B13 inhibitors to provide a comparative framework.
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[3] This has spurred the development of small molecule inhibitors and other therapeutic modalities to pharmacologically replicate this protective effect. Understanding the comparative efficacy of these inhibitors in preclinical models, particularly in human and mouse systems, is crucial for their clinical translation.
Quantitative Comparison of Inhibitor Potency
Significant differences in the potency of HSD17B13 inhibitors have been observed between human and mouse orthologs. This highlights the importance of evaluating inhibitors against both species during preclinical development. The following table summarizes the available in vitro potency data for representative HSD17B13 inhibitors.
| Inhibitor | Assay Type | Target Species | IC50 | Reference |
| BI-3231 | Enzymatic Assay | Human HSD17B13 | 1.4 ± 0.7 µM (estradiol as substrate) | [4] |
| Mouse HSD17B13 | Double-digit nanomolar range | [4] | ||
| Cellular Assay | Human HSD17B13 | Double-digit nanomolar range | [4] | |
| Compound 32 | Enzymatic Assay | Not specified | 2.5 nM | [5] |
| Enanta Inhibitor (Series 1) | Biochemical Assay | Human HSD17B13 | Specified as potent | [6] |
| Mouse HSD17B13 | Specified as potent | [6] | ||
| Enanta Inhibitor (Series 2) | Biochemical Assay | Human HSD17B13 | Specified as potent | [6] |
| Mouse HSD17B13 | Lower potency compared to human | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Enzyme Source: Purified, recombinant human HSD17B13 and mouse HSD17B13 expressed in an insect cell system (e.g., Sf9) or other suitable expression systems.[6]
-
Substrates: Known substrates of HSD17B13 are used, such as estradiol or leukotriene B4 (LTB4).[4][7] Retinol has also been used to confirm the absence of substrate bias.[4]
-
Cofactor: NAD+ is used as a cofactor, with concentrations optimized for each enzyme ortholog (e.g., 0.5 mM for human HSD17B13 and 10 mM for mouse HSD17B13).
-
Detection Method: The production of NADH, a product of the dehydrogenase reaction, is measured. This can be done using a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay.[6] Alternatively, direct measurement of substrate-to-product conversion can be performed using RapidFire mass spectrometry (RF-MS).[6]
-
Procedure:
-
The recombinant enzyme is incubated with the substrate and NAD+ in a suitable buffer.
-
The test inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of NADH produced or the substrate-to-product conversion is quantified.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based HSD17B13 Activity Assay
This assay assesses the inhibitor's potency in a more physiologically relevant cellular context.
-
Cell Line: HEK293 cells stably or transiently overexpressing either human or mouse HSD17B13 are commonly used.[7]
-
Substrate: A cell-permeable substrate, such as estradiol, is added to the culture medium.[7]
-
Procedure:
-
Cells expressing the target enzyme are plated in multi-well plates.
-
The cells are treated with various concentrations of the test inhibitor.
-
The substrate is added to the cells.
-
After an incubation period, the conversion of the substrate to its product is measured from the cell lysate or supernatant using a sensitive analytical method like RF-MS.[6]
-
IC50 values are determined by analyzing the dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating HSD17B13 inhibitors and the enzyme's role in hepatocytes, the following diagrams are provided.
Figure 1: Experimental workflow for assessing HSD17B13 inhibitor efficacy.
Figure 2: HSD17B13 signaling pathway in hepatocytes.
Conclusion
The preclinical evaluation of HSD17B13 inhibitors reveals notable differences in their efficacy against human and mouse orthologs. As demonstrated with compounds like BI-3231 and those from Enanta, potency can vary significantly, underscoring the necessity of assessing inhibitors against both species to accurately predict clinical potential. The provided experimental protocols for biochemical and cellular assays offer a standardized approach for these comparative studies. The signaling pathway of HSD17B13, involving LXRα, SREBP-1c, and retinol metabolism, provides a basis for understanding its role in liver pathophysiology and for the development of targeted therapies. Future research should aim to elucidate the structural and functional differences between human and mouse HSD17B13 to better inform the design of next-generation inhibitors with improved cross-species activity and therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
On-Target Validation of HSD17B13 Inhibition: A Comparative Guide to Small Molecule and Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a potent small molecule inhibitor, BI-3231, with genetic methods for confirming the on-target effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.
This document outlines the experimental methodologies and presents supporting data to aid in the selection of the most appropriate approach for validating HSD17B13 as a therapeutic target in preclinical research.
Introduction to HSD17B13 and the Importance of On-Target Validation
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[2][3] This strong genetic validation has positioned HSD17B13 as a compelling target for therapeutic intervention.
Pharmacological inhibition of HSD17B13 aims to replicate the protective effects observed in individuals with naturally occurring loss-of-function mutations. To ensure that the observed therapeutic effects of a small molecule inhibitor are a direct result of its interaction with HSD17B13 and not due to off-target activities, rigorous on-target validation is crucial. This can be achieved by comparing the phenotypic outcomes of the inhibitor with those of genetic approaches that specifically reduce or eliminate HSD17B13 expression, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing.
This guide focuses on BI-3231, a potent and selective HSD17B13 inhibitor, as a representative small molecule and compares its effects with those of genetic knockdown or knockout of HSD17B13.[1][4]
Comparative Data: Small Molecule Inhibition vs. Genetic Approaches
The following table summarizes the quantitative data from studies utilizing the small molecule inhibitor BI-3231 and genetic methods to confirm the on-target effects of HSD17B13 modulation.
| Parameter | Small Molecule Approach (BI-3231) | Genetic Approach (siRNA/shRNA/CRISPR) | References |
| Target Engagement | Confirmed by Thermal Shift Assay (ΔTm = 16.7 K in presence of NAD+) | Not applicable (direct gene/mRNA targeting) | [5][6] |
| In Vitro Potency | IC50: 1 nM (human HSD17B13), 13 nM (mouse HSD17B13) | IC50 (for siRNA): e.g., 0.0112 µM for potent siRNA duplexes | [4][7] |
| HSD17B13 mRNA Reduction | Not directly applicable (inhibits protein function) | Up to ~93% reduction with siRNA (ARO-HSD) in patients | [8][9] |
| HSD17B13 Protein Reduction | Not directly applicable (inhibits protein function) | Significant reduction demonstrated by western blot | [8][10] |
| Effect on Lipid Accumulation | Significant decrease in triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress | shRNA-mediated knockdown markedly improved hepatic steatosis in mice | [2][11] |
| Effect on Liver Enzymes | Not explicitly reported for BI-3231 in initial studies | Dose-dependent reductions in ALT and AST observed with siRNA (ARO-HSD) in patients | [8] |
| Effect on Fibrosis Markers | Decreased fibrotic protein levels (αSMA, Collagen Type 1) in a human liver-on-a-chip model (INI-822, another small molecule inhibitor) | shRNA knockdown decreased markers of liver fibrosis (e.g., Timp2 expression) in mice | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
HSD17B13 Enzymatic Activity Assay (In Vitro)
This assay is used to determine the potency of small molecule inhibitors.
-
Principle: Measures the production of NADH, a product of HSD17B13 enzymatic activity, using a bioluminescent detection kit.
-
Procedure:
-
Add 10 µl of a solution containing 500 µM NAD+, 15 µM β-estradiol (substrate), and 300 ng of recombinant human HSD17B13 protein to each well of a 384-well plate.
-
For inhibitor testing, pre-incubate the enzyme with varying concentrations of the test compound (e.g., BI-3231) before adding the substrate.
-
Add an equal volume of luciferase reagent (NADH-Glo™ Detection Reagent).
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of NADH produced and thus to the enzyme's activity.[14]
-
Cellular Lipid Accumulation Assay
This assay assesses the phenotypic consequence of HSD17B13 inhibition or knockdown on hepatocyte lipid content.
-
Principle: Staining of neutral lipid droplets within cells using a lipophilic dye, followed by quantification.
-
Procedure using Oil Red O:
-
Seed hepatocytes (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids.
-
Concurrently treat the cells with the HSD17B13 inhibitor (e.g., BI-3231) or vehicle control. For genetic approaches, use cells previously transduced with shRNA or transfected with siRNA targeting HSD17B13.
-
After the treatment period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde.
-
Stain the cells with Oil Red O solution.
-
Wash the cells to remove unbound dye.
-
Extract the dye from the stained lipid droplets using an extraction solution (e.g., isopropanol).
-
Quantify the extracted dye by measuring the absorbance at 490-520 nm using a plate reader.[15][16]
-
HSD17B13 Gene Expression Analysis (qRT-PCR)
This method is used to confirm the knockdown of HSD17B13 mRNA by siRNA or shRNA.
-
Principle: Reverse transcription of RNA to cDNA followed by quantitative polymerase chain reaction to measure the relative abundance of HSD17B13 mRNA.
-
Procedure:
-
Isolate total RNA from treated and control cells or liver tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Set up a qPCR reaction using primers specific for HSD17B13 and a reference gene (e.g., GAPDH, L19) for normalization.
-
Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in HSD17B13 expression.[17]
-
HSD17B13 Protein Expression Analysis (Western Blot)
This technique validates the reduction of HSD17B13 protein levels following genetic intervention.
-
Principle: Separation of proteins by size using gel electrophoresis, transfer to a membrane, and detection using an antibody specific to HSD17B13.
-
Procedure:
-
Lyse cells or tissues to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against HSD17B13.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., β-actin, calnexin) should be used for normalization.[10]
-
Visualizing the Workflow and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the underlying biological pathways.
Figure 1. Workflow for on-target validation of HSD17B13 inhibitors.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aligos.com [aligos.com]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inipharm.com [inipharm.com]
- 13. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hepatic Lipid Accumulation/ Steatosis Assay Kit (ab133131) | Abcam [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-85: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Hsd17B13-IN-85 and all associated waste as hazardous chemical waste. Due to the absence of a publicly available Safety Data Sheet (SDS), a conservative approach is essential to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to their institution's specific hazardous waste disposal protocols, managed by the Environmental Health and Safety (EHS) department.
This compound is a potent small molecule inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 enzyme, utilized in non-alcoholic fatty liver disease (NAFLD) research.[1] While detailed hazard information is not readily accessible, its bioactive nature and chemical structure, which includes a dichlorophenol moiety, necessitate careful handling and disposal as a potentially hazardous compound.
Immediate Safety and Disposal Synopsis
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Solid Compound | Labeled Hazardous Waste Container (Solid) | Collect in a clearly labeled, sealed container. |
| Solutions of this compound | Labeled Hazardous Waste Container (Liquid) | Segregate based on solvent. Do not mix incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled Hazardous Waste Container (Solid) | Place all contaminated disposable materials in a designated solid waste container. |
| Empty Stock Vials | Labeled Hazardous Waste Container (Solid) | Triple rinse with a suitable solvent, collect rinsate as hazardous liquid waste, and dispose of the vial as solid hazardous waste. |
| Contaminated Personal Protective Equipment (PPE) | Labeled Hazardous Waste Container (Solid) | Dispose of gloves, lab coats, etc., that have come into direct contact with the compound as solid hazardous waste. |
Step-by-Step Disposal Protocol
A standardized workflow ensures that all waste generated from experiments involving this compound is handled safely and in accordance with general laboratory best practices.
-
Waste Identification and Segregation: At the point of generation, identify all materials that have come into contact with this compound. This includes unused compound, solutions, contaminated consumables, and personal protective equipment (PPE). Segregate waste into appropriate categories: solid, liquid, and sharps.
-
Use of Appropriate Waste Containers:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and empty vials in a designated solid hazardous waste container. This container should be rigid, leak-proof, and have a secure lid.
-
Liquid Waste: Dispose of solutions containing this compound into a dedicated liquid hazardous waste container. Do not mix different solvent waste streams unless approved by your institution's EHS. For example, halogenated and non-halogenated solvents should typically be segregated.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent(s) present, and the approximate concentration and volume.
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.
Key Experimental Protocols Referenced for Safe Handling
While specific experimental protocols for this compound are not detailed in publicly available literature, general procedures for handling potent small molecule inhibitors in a research setting should be followed.
Preparation of Stock Solutions:
-
Always handle the solid compound in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Use a calibrated balance to weigh the required amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.
-
Ensure the compound is fully dissolved before storing. Vendor information suggests storing stock solutions at -20°C for up to one month or -80°C for up to six months for similar compounds.
The logical relationship for determining the appropriate disposal pathway is outlined below.
By treating this compound as a hazardous substance and adhering to these procedural guidelines, laboratories can ensure the safe and compliant disposal of this research compound, thereby protecting personnel and the environment. Always prioritize your institution's specific EHS protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
